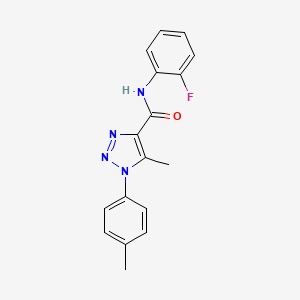
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as AZD6244, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. It has been extensively studied for its potential applications in cancer treatment, due to its ability to block the activity of the extracellular signal-regulated kinase (ERK) pathway, which is often overactive in cancer cells.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-fluoroaniline with 4-methylphenylacetylene to form 2-fluoro-N-(4-methylphenyl)aniline. This intermediate is then reacted with methyl propiolate to form N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Finally, this acid is converted to the desired amide by reaction with ammonia or an amine in the presence of a coupling agent such as EDCI or HATU.
Starting Materials
2-fluoroaniline, 4-methylphenylacetylene, methyl propiolate, ammonia or an amine, coupling agent (e.g. EDCI or HATU)
Reaction
Step 1: Reaction of 2-fluoroaniline with 4-methylphenylacetylene in the presence of a palladium catalyst to form 2-fluoro-N-(4-methylphenyl)aniline., Step 2: Reaction of 2-fluoro-N-(4-methylphenyl)aniline with methyl propiolate in the presence of a base such as potassium carbonate to form N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid., Step 3: Conversion of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid to the desired amide by reaction with ammonia or an amine in the presence of a coupling agent such as EDCI or HATU.
作用機序
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of the MEK kinase, which is upstream of the ERK pathway. This results in the inhibition of ERK phosphorylation and downstream signaling, which ultimately leads to the inhibition of cell growth and proliferation. In addition, N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis (cell death) in cancer cells.
生化学的および生理学的効果
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the expression of several genes that are involved in cell growth and proliferation, including cyclin D1 and c-Myc. In addition, it has been shown to induce the expression of genes that are involved in apoptosis, including Bax and caspase-3.
実験室実験の利点と制限
One of the main advantages of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its ability to selectively target the ERK pathway, which is often overactive in cancer cells. This makes it a promising candidate for cancer treatment, as it has the potential to inhibit the growth of cancer cells while leaving normal cells unharmed. However, one of the main limitations of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
将来の方向性
There are several potential future directions for research on N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of combination therapies that include N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective MEK inhibitors that can overcome the limitations of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Finally, there is interest in the development of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide-based therapies for other diseases that are associated with dysregulated ERK signaling, such as neurofibromatosis type 1 and Noonan syndrome.
科学的研究の応用
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment, due to its ability to block the activity of the ERK pathway, which is often overactive in cancer cells. It has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, pancreatic, colon, and lung cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-7-9-13(10-8-11)22-12(2)16(20-21-22)17(23)19-15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBGBAJEGVGCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)
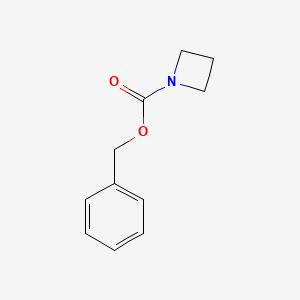
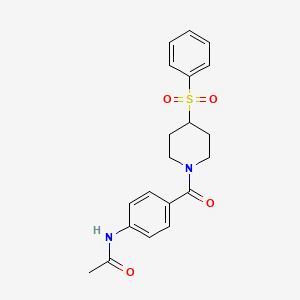
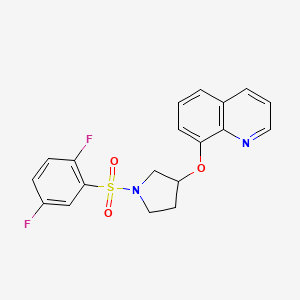
![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)
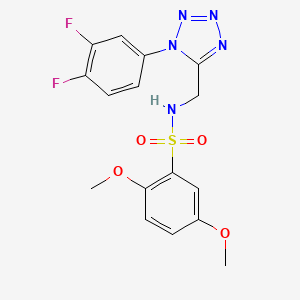
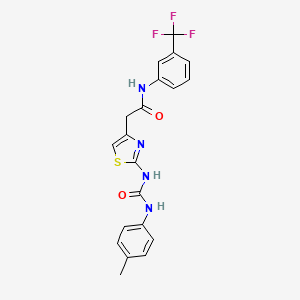
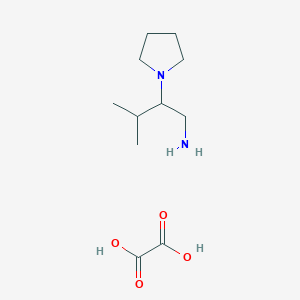
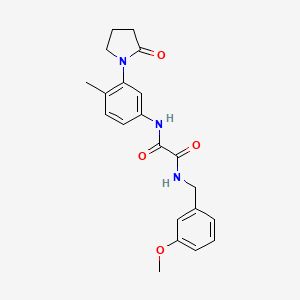
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)
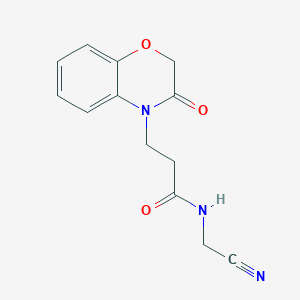
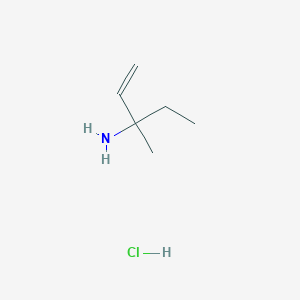
![N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2852912.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2852913.png)